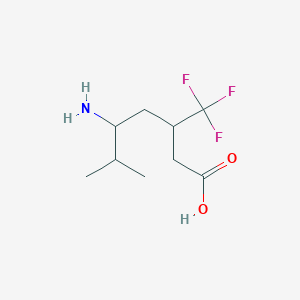

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid

Description

Properties

Molecular Formula |

C9H16F3NO2 |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid |

InChI |

InChI=1S/C9H16F3NO2/c1-5(2)7(13)3-6(4-8(14)15)9(10,11)12/h5-7H,3-4,13H2,1-2H3,(H,14,15) |

InChI Key |

ZWVLYJIEVFUSJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(CC(=O)O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. One common approach is the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the amino group via reductive amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Methyl derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic Acid (CAS: 2059993-09-6)

- Molecular Formula: C₈H₁₄F₃NO₂S (MW: 245.26 g/mol) .

- Key Differences: Shorter chain: Hexanoic acid (6 carbons) vs. heptanoic acid (7 carbons). Substituent at position 6: Methylsulfanyl (-SMe) instead of methyl (-CH₃).

- Implications: The sulfur atom in methylsulfanyl may increase reactivity or alter metabolic pathways.

n-Heptanoic Acid (CAS: 142-82-5)

Fluorinated Analogues: Degree and Position of Fluorination

Dodecafluoro-6-(trifluoromethyl)heptanoic Acid (CAS: 15166-06-0)

- Molecular Formula : C₈H₅F₁₅O₂ (MW: 414.10 g/mol) .

- Key Differences :

- Heavily fluorinated : 12 fluorine atoms vs. three in the target compound.

- Implications :

4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic Acid

Research Findings and Functional Implications

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogues, enhancing membrane permeability.

- Acidity: The amino group (pKa ~9–10) may protonate under physiological conditions, affecting solubility and binding interactions.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique trifluoromethyl group, which may enhance its biological activity by influencing the compound's lipophilicity and interaction with biological membranes. The presence of an amino group also suggests potential for interaction with various biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.2 μg/mL |

| Escherichia coli | 4.5 μg/mL |

| Salmonella typhimurium | 5.0 μg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

2. Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported IC50 values indicating effective inhibition of parasite growth:

| Strain | IC50 (μg/mL) |

|---|---|

| Plasmodium falciparum 3D7 | 0.0049 |

| Plasmodium falciparum FCR-3 | 0.12 |

These findings highlight the compound's potential as a lead in antimalarial drug development, particularly against chloroquine-resistant strains.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may disrupt cellular membranes or inhibit essential metabolic pathways in microorganisms. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) in Plasmodium species could be a target for antimalarial activity.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For example:

- Study on Triazole Derivatives : Research on triazole derivatives has shown that modifications to side chains can significantly enhance antimicrobial efficacy, suggesting that similar modifications to this compound could yield improved bioactivity .

- Antiparasitic Screening : A comparative study on various phenylaminonaphthoquinones indicated that structural variations significantly impacted their activity against resistant malaria strains . These findings could guide future modifications of the heptanoic acid structure to enhance its potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid, considering the stability of fluorinated groups?

- Methodological Answer : The synthesis typically involves multi-step strategies to preserve fluorinated substituents. For example:

- Fluorination : Use of trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) to introduce the CF₃ group at the C3 position.

- Amino Group Protection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during alkylation or esterification.

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to isolate the compound from byproducts .

- Key Challenges : Fluorinated groups may induce steric hindrance or electronic effects, requiring low-temperature reactions (<0°C) to stabilize intermediates.

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR to resolve trifluoromethyl signals (δ ~ -60 to -70 ppm) and ¹H/¹³C NMR for backbone and methyl group assignments.

- X-ray Crystallography : To confirm absolute stereochemistry, particularly at chiral centers (C5 amino and C6 methyl groups).

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to validate molecular formula (e.g., C₉H₁₅F₃NO₂) and isotopic patterns .

Advanced Research Questions

Q. What methodologies assess the impact of trifluoromethyl and methyl groups on the compound's metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Fluorine’s electron-withdrawing effects typically reduce CYP450-mediated oxidation.

- Comparative Studies : Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate the contribution of fluorination to metabolic stability.

- Mass Spectrometric Profiling : Track metabolite formation (e.g., deamination or defluorination products) using LC-QTOF-MS .

Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer :

- Batch Analysis : Verify compound purity (>95% via HPLC) and stereochemical consistency (circular dichroism).

- Assay Standardization : Use positive controls (e.g., fluorinated amino acids like 5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid) to calibrate biological activity measurements.

- Meta-Analysis : Cross-reference with structural analogs (e.g., fluorinated heptanoic acids) to identify trends in lipophilicity (logP) and target affinity .

Q. What analytical techniques are suited for detecting and quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover the compound from plasma or tissue homogenates.

- Detection : Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) using multiple reaction monitoring (MRM) for sensitivity (LOQ < 1 ng/mL).

- Internal Standards : Deuterated analogs (e.g., D₃-5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid) to correct for matrix effects .

Q. How does the compound interact with biological targets, and what experimental approaches elucidate this?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes like fatty acid amide hydrolase (FAAH), leveraging fluorine’s hydrophobic and hydrogen-bonding properties.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Mutagenesis Studies : Modify target residues (e.g., Ser241 in FAAH) to assess fluorine’s role in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.